molecular formula C16H15N3O2S2 B2487031 (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-53-4

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B2487031
CAS No.: 881817-53-4
M. Wt: 345.44
InChI Key: ASEWIADMLVAUHZ-ZROIWOOFSA-N
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Description

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a complex organic compound that features a unique combination of an indole ring, a morpholine ring, and a thioxothiazolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic or acidic conditions. The reaction is often carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the thioxothiazolidinone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the thioxothiazolidinone moiety can yield thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatile reactivity allows for the creation of novel compounds with desirable properties for various applications.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one.

    3-Morpholino-2-thioxothiazolidin-4-one: Another precursor used in the synthesis.

    Indole-3-acetic acid: A compound with a similar indole structure but different functional groups.

Uniqueness

This compound is unique due to its combination of an indole ring, a morpholine ring, and a thioxothiazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-morpholin-4-yl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-15-14(9-11-10-17-13-4-2-1-3-12(11)13)23-16(22)19(15)18-5-7-21-8-6-18/h1-4,9-10,20H,5-8H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAAGFSMODTLPU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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